N-methylprop-2-ene-1-sulfonamide
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Overview
Description
Mechanism of Action
Target of Action
N-methylprop-2-ene-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting folic acid synthesis .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in bacterial DNA synthesis, effectively halting bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides needed for DNA synthesis. This halts the bacteria’s ability to reproduce, effectively treating the bacterial infection .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the compound’s metabolism and excretion, potentially leading to drug interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylprop-2-ene-1-sulfonamide can be synthesized through various methods. One efficient method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator . This method is environmentally friendly and tolerates a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-methylprop-2-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methylprop-2-ene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methylprop-2-ene-1-sulfonamide include:
Sulfonamides: A class of compounds with similar sulfonamide functional groups.
Sulfonimidates: Compounds with a sulfur (VI) center and similar structural features.
Uniqueness
Properties
IUPAC Name |
N-methylprop-2-ene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-3-4-8(6,7)5-2/h3,5H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHNRAISAMBLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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